

Electron-withdrawing effects of the nitro group in 3-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

[Get Quote](#)

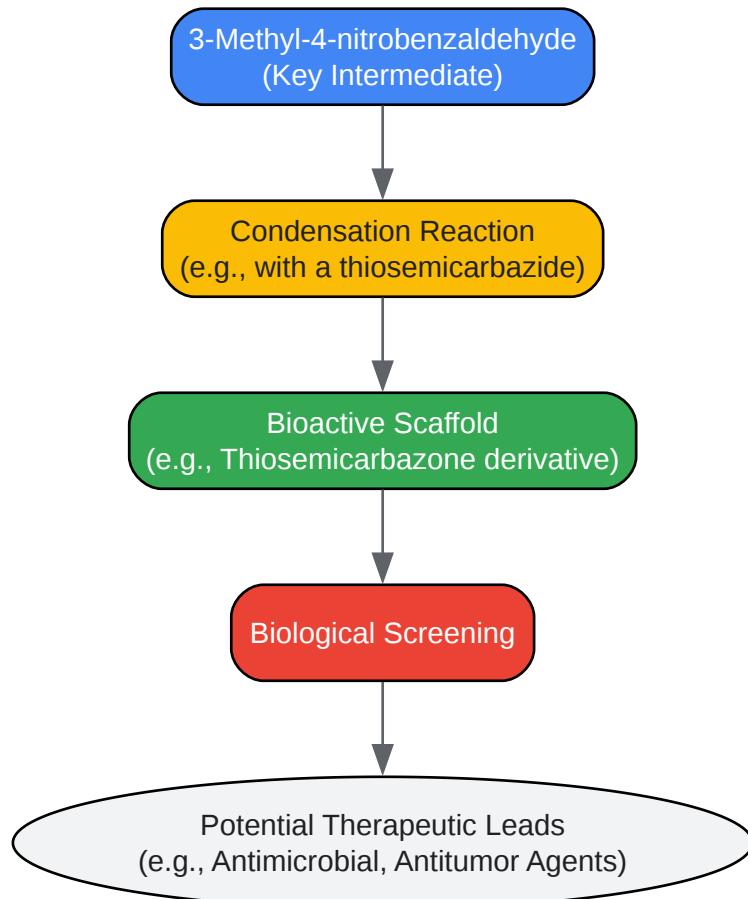
An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in **3-Methyl-4-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the nitro group in **3-Methyl-4-nitrobenzaldehyde** and its subsequent influence on the molecule's chemical reactivity and potential applications. The document details the electronic effects, synthesis, and spectroscopic characterization of the compound. It is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who are interested in the application of nitroaromatic compounds as versatile synthetic intermediates.

Introduction

3-Methyl-4-nitrobenzaldehyde is an aromatic aldehyde featuring two key functional groups: a methyl group at position 3 and a nitro group at position 4. The electronic properties of this molecule are dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect is fundamental to understanding the compound's reactivity, particularly at the aldehyde carbonyl carbon and the aromatic ring. The nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. Furthermore, it significantly enhances the electrophilicity of the aldehyde group, making it a valuable intermediate for synthesizing more complex molecules, including potential pharmaceutical agents.^{[1][2]}


Table 1: Physicochemical Properties of **3-Methyl-4-nitrobenzaldehyde**

Property	Value	Reference
CAS Number	18515-67-8	[3][4][5]
Molecular Formula	C ₈ H ₇ NO ₃	[4][5]
Molar Mass	165.15 g/mol	[4][5]
IUPAC Name	3-methyl-4-nitrobenzaldehyde	[4]
Synonyms	5-Formyl-2-nitrotoluene, 4-Formyl-2-methylnitrobenzene	[4][5]

Core Principles: Electron-Withdrawing Effects of the Nitro Group

The nitro group exerts its powerful electron-withdrawing influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

- Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bonds. This effect polarizes the bond and withdraws electron density from the entire ring.[6]
- Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the aromatic ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, creates partial positive charges ($\delta+$) at the ortho and para positions relative to itself. In **3-Methyl-4-nitrobenzaldehyde**, this places a positive charge at the carbon atom bearing the aldehyde group (C1), significantly increasing its electrophilicity.[6][7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sarchemlabs.com [sarchemlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-METHYL-4-NITROBENZALDEHYDE | 18515-67-8 [chemicalbook.com]
- 4. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]

- 6. Khan Academy [khanacademy.org]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Electron-withdrawing effects of the nitro group in 3-Methyl-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101905#electron-withdrawing-effects-of-the-nitro-group-in-3-methyl-4-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com